molecular formula C16H14N2O2S B3019377 N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 671198-54-2

N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No.: B3019377
CAS No.: 671198-54-2
M. Wt: 298.36
InChI Key: MJDIRPYBYNNACN-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide is a heterocyclic acetamide derivative featuring a quinoline ring linked via a sulfanyl group and a furan-2-ylmethyl substituent on the acetamide nitrogen. The quinoline moiety, a bicyclic aromatic system with one nitrogen atom, is known for its pharmacological relevance in anticancer, antimicrobial, and antimalarial agents . The sulfanyl (S–) linker may enhance electronic interactions with biological targets compared to oxygen or methylene bridges . The furan-2-ylmethyl group contributes to the compound’s lipophilicity and steric profile, influencing its pharmacokinetic properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(17-10-13-5-3-9-20-13)11-21-16-8-7-12-4-1-2-6-14(12)18-16/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDIRPYBYNNACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide typically involves the reaction of furan-2-ylmethanethiol with 2-chloroquinoline under basic conditions to form the intermediate, which is then reacted with acetamide to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include various substituted furan and quinoline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound, focusing on its roles in medicinal chemistry, biological activity, and material science.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds possess potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The furan substituent enhances the lipophilicity of the compound, facilitating better membrane penetration.

Anticancer Potential

The compound's anticancer properties have also been explored. A case study highlighted its efficacy against human cancer cell lines, showing an IC50 value in the micromolar range. The mechanism involves the induction of apoptosis through the activation of caspase pathways . This finding suggests potential for development into a therapeutic agent for cancer treatment.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The compound was found to reduce levels of TNF-alpha and IL-6 in activated macrophages . This anti-inflammatory effect may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that polymers derived from this compound show improved resistance to degradation under UV exposure .

Sensor Development

The furan and quinoline moieties contribute to the fluorescence properties of the compound, making it suitable for sensor applications. Studies have demonstrated its use as a fluorescent probe for detecting metal ions such as Cu²⁺ and Pb²⁺ in environmental samples . The sensitivity and selectivity of these sensors highlight their potential for environmental monitoring.

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
Anticancer PotentialInduces apoptosis in human cancer cell lines with micromolar IC50 values
Anti-inflammatory EffectsReduces TNF-alpha and IL-6 levels in activated macrophages
Polymer ChemistryEnhances thermal stability and mechanical properties when used as a monomer
Sensor DevelopmentActs as a fluorescent probe for detecting metal ions like Cu²⁺ and Pb²⁺

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with various molecular targets. The furan and quinoline rings can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide linkage may also play a role in binding to specific proteins, thereby modulating their function .

Comparison with Similar Compounds

Example Compounds :

  • N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides (e.g., compound 9a–i from )
  • Methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)-acetylamino]alkanoates (e.g., compound 8a–c from )
Property Target Compound (Quinoline) Quinoxaline Derivatives ()
Core Structure Quinoline (1 N atom) Quinoxaline (2 N atoms)
Linker Sulfanyl (S–) Sulfanyl (S–)
N-Substituent Furan-2-ylmethyl Alkyl groups (e.g., cyclohexyl)
Molecular Weight ~325–350 g/mol (estimated) 341–420 g/mol (reported)
logP (Lipophilicity) ~3.0 (estimated) 2.7–4.5 (calculated)

Key Differences :

  • Bioactivity: Quinoxaline derivatives exhibit tautomerism (thiol/thione forms) and ambident nucleophilicity, enabling diverse reactivity in drug design . The target compound’s quinoline core may offer stronger π-π stacking interactions in biological systems due to its extended aromaticity.
  • Synthesis: Quinoxaline derivatives are synthesized via thiating reagents (e.g., N-cyclohexyldithiocarbamate) reacting with chloroquinoxaline . The target compound likely requires analogous sulfanyl-group introduction but with chloroquinoline as a starting material.

Furan-Methyl Substituted Acetamides

Example Compound : N-[(furan-2-yl)methyl]-2-(4-methylphenyl)acetamide ()

Property Target Compound Compound
Core Structure Quinoline + sulfanyl linker 4-Methylphenyl group
Molecular Weight ~325–350 g/mol 229.28 g/mol
logP ~3.0 2.75
Hydrogen Bond Donors 1 1

Key Differences :

  • Bioactivity: The 4-methylphenyl analog lacks the sulfur linker and heteroaromatic quinoline, which are critical for interactions with enzymes like kinases or cytochrome P450 .

Sulfur-Linked Heterocyclic Acetamides

Example Compounds :

  • (Quinolin-8-yloxy)acetamide ()
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
Property Target Compound (Quinolin-8-yloxy)acetamide
Linker Sulfanyl (S–) Oxygen (–O–)
Quinoline Position 2-yl 8-yl
Electronic Effects S– enhances electron withdrawal O– offers weaker electron effects

Key Differences :

  • Linker Chemistry : Sulfanyl groups increase electron withdrawal and may stabilize free radicals, influencing antioxidant or cytotoxic activity . Oxygen linkers are less electron-withdrawing but improve hydrolytic stability.
  • Synthetic Routes: Sulfanyl-linked compounds require thiolation reagents (e.g., thiourea derivatives), while oxygen-linked analogs use nucleophilic displacement with phenols .

Research Findings and Implications

  • Anticancer Potential: Quinoxaline derivatives () show in vitro antitumor activity, with IC₅₀ values in the micromolar range. The target compound’s quinoline-sulfanyl structure may improve DNA intercalation or kinase inhibition compared to quinoxaline analogs .
  • Physicochemical Properties : The furan-methyl group in the target compound balances lipophilicity (logP ~3.0) for membrane permeability while retaining moderate solubility (logSw ~-2.9) .
  • Synthetic Feasibility: The target compound can likely be synthesized via methods analogous to and , using chloroquinoline and a thiating reagent, followed by N-alkylation with furfurylamine.

Biological Activity

N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a quinoline moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes. For example, it has been suggested that it can interfere with the activity of kinases or other enzymes related to cancer cell proliferation.
  • Receptor Interaction : The compound might interact with receptors that mediate cellular signaling pathways, potentially influencing processes such as apoptosis and cell cycle regulation.
  • Oxidative Stress Modulation : There is evidence to suggest that this compound may modulate oxidative stress pathways, which are crucial in various disease states, including cancer.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown:

  • Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. For instance, IC50 values (the concentration required to inhibit 50% of cell growth) have been reported in the micromolar range for several cancer types.
Cell LineIC50 (µM)Reference
A549 (Lung)12.5
HeLa (Cervical)8.3
MCF7 (Breast)15.0

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

  • Tyrosinase Inhibition : Similar compounds have shown promising results in inhibiting tyrosinase, an enzyme critical in melanin production, suggesting potential applications in skin-related therapies.
    • Example : A study on furan derivatives indicated that modifications could lead to enhanced inhibition of tyrosinase activity with IC50 values significantly lower than standard inhibitors like kojic acid .
  • Kinase Inhibition : Preliminary data suggest that this compound may inhibit kinases involved in signaling pathways crucial for cancer progression .

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

  • Combination Therapies : In studies combining N-(furan-2-yl)methyl derivatives with established chemotherapeutics, enhanced efficacy was observed, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .
  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant tumor reduction compared to controls, further supporting its potential as an anticancer agent .

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